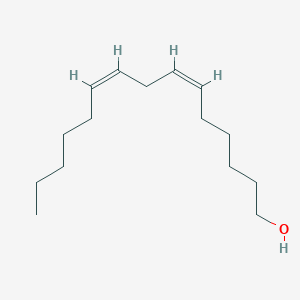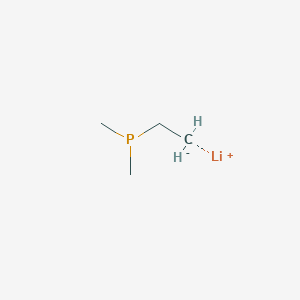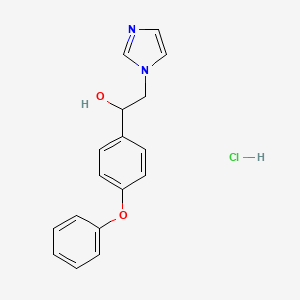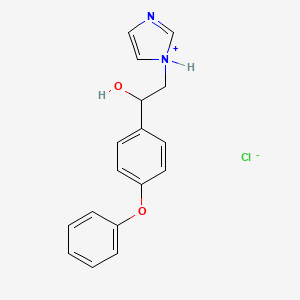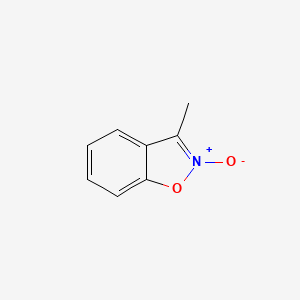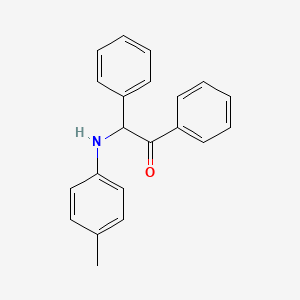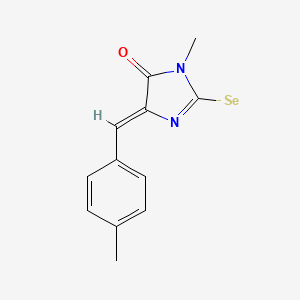
N,N-Dimethyl-4-(pyren-1-YL)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-4-(pyren-1-yl)aniline is an organic compound with the molecular formula C24H19N. It is characterized by the presence of a dimethylamino group attached to a benzene ring, which is further connected to a pyrene ring system. This compound is known for its unique structural properties and its applications in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(pyren-1-yl)aniline typically involves the reaction of 4-bromo-N,N-dimethylaniline with pyrene-1-boronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
化学反応の分析
Types of Reactions
N,N-Dimethyl-4-(pyren-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
N,N-Dimethyl-4-(pyren-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in studying molecular interactions and charge transfer processes.
Biology: Employed in fluorescence microscopy for imaging biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
作用機序
The mechanism of action of N,N-Dimethyl-4-(pyren-1-yl)aniline involves its ability to participate in charge transfer interactions. The dimethylamino group acts as an electron donor, while the pyrene ring system serves as an electron acceptor. This charge transfer process is crucial in its applications as a fluorescent probe and in optoelectronic devices .
類似化合物との比較
Similar Compounds
N,N-Diphenyl-4-(pyren-1-yl)aniline: Similar structure but with phenyl groups instead of dimethylamino groups.
N,N-Dimethyl-4-(pyridin-4-yl)aniline: Similar structure but with a pyridine ring instead of a pyrene ring.
Uniqueness
N,N-Dimethyl-4-(pyren-1-yl)aniline is unique due to its combination of a dimethylamino group and a pyrene ring system, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring efficient charge transfer and fluorescence .
特性
CAS番号 |
74296-04-1 |
|---|---|
分子式 |
C24H19N |
分子量 |
321.4 g/mol |
IUPAC名 |
N,N-dimethyl-4-pyren-1-ylaniline |
InChI |
InChI=1S/C24H19N/c1-25(2)20-12-8-16(9-13-20)21-14-10-19-7-6-17-4-3-5-18-11-15-22(21)24(19)23(17)18/h3-15H,1-2H3 |
InChIキー |
VYIYLDMJKOXUIV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14437105.png)

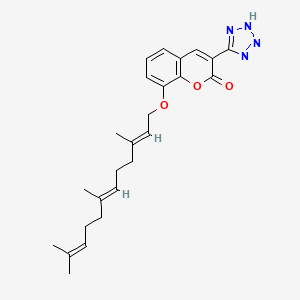
![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
